molecular formula C16H13ClN2O7S B5157222 [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate

[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate

Cat. No.: B5157222
M. Wt: 412.8 g/mol
InChI Key: YCJOZJFUXXTCCX-UHFFFAOYSA-N
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Description

[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including an acetyl group, a nitrophenyl group, a sulfonylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be hydrolyzed to a hydroxyl group using acidic or basic hydrolysis.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[4-[Acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

IUPAC Name

[4-[acetyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O7S/c1-10(20)18(12-6-7-16(15(17)9-12)26-11(2)21)27(24,25)14-5-3-4-13(8-14)19(22)23/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJOZJFUXXTCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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